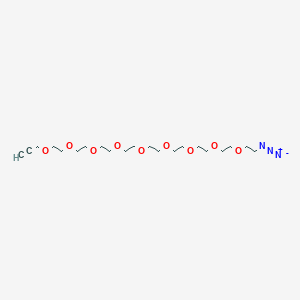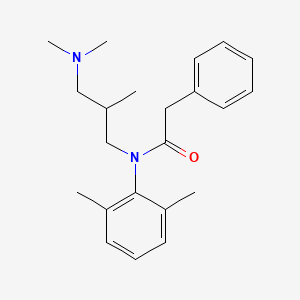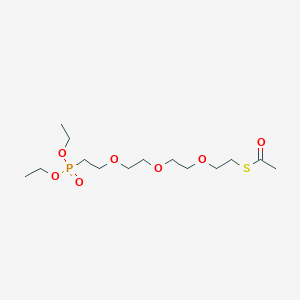
ROX maleimide, 5-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ROX is a bright rhodamine dye with emission maximum around 580 nm. It is widely used for the labeling of biomolecules. As other rhodamine dyes, it comes as two isomers, 5-ROX and 6-ROX. Although these isomers have almost identical spectral properties, they need to be separated to avoid doubling of labeled products on HPLC or electrophoresis. This derivative contains thiol-reactive maleimide moiety for the attachment of ROX fluorophore to SH groups, such as cystein residues in proteins and peptides
Wissenschaftliche Forschungsanwendungen
Conjugation with Oligonucleotides
ROX maleimide, 5-isomer, is significant in the synthesis of oligonucleotide conjugates. Sánchez et al. (2011) described how maleimide-containing compounds react with dimethylfuran to produce stable exo cycloadducts, which can be attached to oligonucleotide chains. This process is important for creating maleimido-oligonucleotides suitable for further conjugation (Sánchez, Pedroso, & Grandas, 2011).
Polymer Functionalization
Maleimide, including its 5-isomer, is used in functionalizing polymers. Bailey and Swager (2006) synthesized Poly(phenyleneethynylene)s (PPEs) with masked maleimide units, enabling them to participate in conjugate additions after thermal activation. This process aids in creating polymers with specific chemical functionalities (Bailey & Swager, 2006).
Temperature-Dependent Functionalization
Discekici et al. (2018) developed a novel endo furan-protected maleimide building block, which undergoes deprotection at temperatures significantly lower than the exo derivative. This allows for temperature-modulated introduction of functional maleimide groups, demonstrating the utility of maleimide, including its 5-isomer, in selective chemical functionalization (Discekici et al., 2018).
Membrane Protein Studies
Maleimides have been utilized in studying membrane proteins. Abbott and Schachter (1976) synthesized maleimides impermeant to human erythrocyte membranes, which were used to study the sulfhydryl groups of the membrane. This demonstrates the utility of maleimide derivatives in probing functional proteins and transport mechanisms in biological membranes (Abbott & Schachter, 1976).
Isomer Separation in Dye Synthesis
Maleimide derivatives are relevant in the synthesis and separation of dyes. Baleeva et al. (2018) discussed optimized approaches for synthesizing and separating isomers of ROX and JOE dyes, demonstrating the role of maleimide derivatives in dye chemistry (Baleeva, Zagudaylova, & Baranov, 2018).
Biochemical Analysis
Maleimide derivatives are used in biochemical analyses. May (1988) synthesized maltose-maleimide as an affinity label for the hexose carrier in erythrocytes, revealing its utility in labeling and quantifying cellular transport proteins (May, 1988).
Biothiol Imaging in Cells
Maleimide derivatives are used in designing fluorescent probes for biothiol imaging. Dong et al. (2020) developed isomer fluorescent probes using maleimide for selective imaging of biothiols in living cells, highlighting the role of maleimide derivatives in biomedical imaging (Dong et al., 2020).
Cancer Immunotherapy Enhancement
In cancer research, maleimide liposomes are used to enhance immunotherapy. Zhou et al. (2020) developed maleimide liposomes for glutathione depletion, augmenting the photothermal immunotherapy of breast cancer. This demonstrates the potential of maleimide derivatives in therapeutic applications (Zhou et al., 2020).
Eigenschaften
IUPAC-Name |
N/A |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)

